N-(2-methyl-2S-hydroxy-ethyl)arachidonoylamide
CAS No.:
Cat. No.: VC0005298
Molecular Formula: C23H39NO2
Molecular Weight: 361.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H39NO2 |
|---|---|
| Molecular Weight | 361.6 g/mol |
| IUPAC Name | (5Z,8Z,11Z,14Z)-N-[(2S)-2-hydroxypropyl]icosa-5,8,11,14-tetraenamide |
| Standard InChI | InChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(26)24-21-22(2)25/h7-8,10-11,13-14,16-17,22,25H,3-6,9,12,15,18-21H2,1-2H3,(H,24,26)/b8-7-,11-10-,14-13-,17-16-/t22-/m0/s1 |
| Standard InChI Key | HTNMZCWZEMNFCR-AQNSPSBUSA-N |
| Isomeric SMILES | CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC[C@H](C)O |
| SMILES | CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC(C)O |
| Canonical SMILES | CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC(C)O |
| Appearance | Assay:≥98%A solution in ethanol |
Introduction
N-(2-methyl-2S-hydroxy-ethyl)arachidonoylamide is a complex organic compound with the chemical formula C23H39NO2 and a molecular weight of approximately 361.6 g/mol . It belongs to a class of compounds known as amides, specifically derived from arachidonic acid, a polyunsaturated fatty acid essential for various biological processes. This compound is of interest in biochemical research due to its potential biological activities and structural uniqueness.
Synthesis and Preparation
The synthesis of N-(2-methyl-2S-hydroxy-ethyl)arachidonoylamide typically involves the reaction of arachidonic acid with 2-methyl-2S-hydroxyethylamine. This process requires careful control of reaction conditions to ensure the formation of the desired product with high purity. The compound can be purified using chromatographic techniques.
Biological Activities and Research Findings
While specific biological activities of N-(2-methyl-2S-hydroxy-ethyl)arachidonoylamide are not extensively documented, compounds derived from arachidonic acid often exhibit roles in inflammation, pain modulation, and cell signaling pathways. The endocannabinoid system, which involves similar lipid-derived compounds, is a significant area of research for potential therapeutic applications .
| Potential Biological Activities | Description |
|---|---|
| Inflammation Modulation | May influence inflammatory responses due to its arachidonic acid backbone. |
| Pain Modulation | Could potentially interact with pain-related pathways. |
| Cell Signaling | May participate in cell signaling processes, similar to other lipid-derived signaling molecules. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume